molecular formula C16H25BO2 B1341738 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1033753-01-3

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1341738
CAS No.: 1033753-01-3
M. Wt: 260.2 g/mol
InChI Key: HBCAMNZOIJNSQD-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H25BO2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Isobutylphenylboronic Acid, Pinacol Ester is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a class of compounds that are highly valued in organic synthesis due to their unique reactivity .

Mode of Action

The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction , a type of transition metal-catalyzed carbon-carbon bond-forming reaction . The boronic ester acts as a nucleophile, transferring an organic group from boron to palladium in the transmetalation step of the Suzuki-Miyaura reaction .

Biochemical Pathways

The Suzuki-Miyaura reaction, in which this compound plays a crucial role, is a key biochemical pathway in organic synthesis. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that boronic esters, in general, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by these factors .

Result of Action

The result of the action of 4-Isobutylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures .

Action Environment

The action of 4-Isobutylphenylboronic Acid, Pinacol Ester is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis rate is considerably accelerated at physiological pH . Therefore, these environmental factors must be carefully controlled to ensure the efficacy and stability of the compound .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAMNZOIJNSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590365
Record name 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033753-01-3
Record name 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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